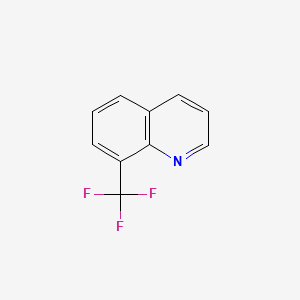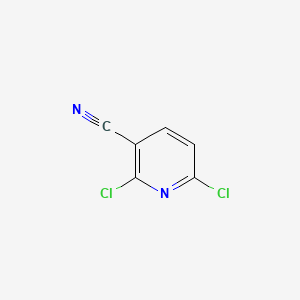
8-(トリフルオロメチル)キノリン
概要
説明
8-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique physicochemical properties
科学的研究の応用
8-(Trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities. It is a candidate for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
作用機序
Target of Action
It is known that quinoline-based compounds, such as mefloquine, target the 80s ribosome of the plasmodium falciparum
Mode of Action
Some studies suggest that quinoline-based compounds like mefloquine inhibit protein synthesis in Plasmodium falciparum by targeting the 80S ribosome, causing subsequent schizonticidal effects . It is possible that 8-(Trifluoromethyl)quinoline operates in a similar manner, but more research is needed to confirm this.
Biochemical Pathways
Given its potential similarity to other quinoline-based compounds, it may affect the protein synthesis pathway in certain organisms, leading to downstream effects such as inhibited growth or death .
Result of Action
If it operates similarly to other quinoline-based compounds, it may inhibit protein synthesis, leading to inhibited growth or death of certain organisms .
Action Environment
The action, efficacy, and stability of 8-(Trifluoromethyl)quinoline may be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s stability and activity. Additionally, the presence of other compounds or substances could potentially interact with 8-(Trifluoromethyl)quinoline, affecting its action .
生化学分析
Biochemical Properties
8-(Trifluoromethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. Studies have shown that 8-(Trifluoromethyl)quinoline can bind to enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions are crucial as they can inhibit or activate these enzymes, thereby influencing various biochemical pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
8-(Trifluoromethyl)quinoline has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 8-(Trifluoromethyl)quinoline has been shown to increase reactive oxygen species production and lipid peroxidation in certain cell types . These effects can lead to changes in cell viability, proliferation, and apoptosis, highlighting the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 8-(Trifluoromethyl)quinoline involves its binding interactions with specific biomolecules. The compound can inhibit enzymes such as purine nucleoside phosphorylase and lactate dehydrogenase by binding to their active sites . This inhibition can disrupt the normal metabolic processes within the cell, leading to altered gene expression and cellular responses. Additionally, 8-(Trifluoromethyl)quinoline can activate certain signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Trifluoromethyl)quinoline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-(Trifluoromethyl)quinoline can maintain its activity for extended periods, although its efficacy may decrease due to degradation . Long-term exposure to 8-(Trifluoromethyl)quinoline has been associated with sustained changes in cellular metabolism and function, emphasizing the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 8-(Trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting the growth of certain pathogens . At higher doses, 8-(Trifluoromethyl)quinoline can exhibit toxic or adverse effects, including cytotoxicity and oxidative stress. These threshold effects highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
8-(Trifluoromethyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as lactate dehydrogenase and triosephosphate isomerase can influence glycolysis and other metabolic processes . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 8-(Trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 8-(Trifluoromethyl)quinoline are essential for its biological activity and therapeutic potential.
Subcellular Localization
8-(Trifluoromethyl)quinoline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall efficacy in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzotrifluoride with glycerol in the presence of a strong acid like sulfuric acid can yield 8-(Trifluoromethyl)quinoline through a Skraup reaction .
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)quinoline may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 8-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives depending on the substituent introduced.
類似化合物との比較
- 7-Fluoroquinoline
- 6-Trifluoromethylquinoline
- 5,7,8-Trifluoroquinoline
Comparison: 8-(Trifluoromethyl)quinoline is unique due to the position of the trifluoromethyl group at the 8th position on the quinoline ring. This specific positioning influences its reactivity and biological activity, making it distinct from other fluorinated quinolines. For example, 7-fluoroquinoline has a fluorine atom at the 7th position, which alters its electronic properties and reactivity compared to 8-(Trifluoromethyl)quinoline .
特性
IUPAC Name |
8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUSUNIYLSPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505603 | |
| Record name | 8-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317-57-7 | |
| Record name | 8-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 8-(trifluoromethyl)quinoline and its derivatives?
A1: 8-(Trifluoromethyl)quinoline and its derivatives are characterized by the presence of a trifluoromethyl group (-CF3) at the 8th position of the quinoline ring. Specific examples of structural characterization include:
- 4-Chloro-8-(trifluoromethyl)quinoline: This compound has the molecular formula C10H5ClF3N. [, ] Crystallographic analysis reveals two almost identical molecules in the asymmetric unit, with geometric parameters within expected ranges. [, ] The crystal packing is stabilized by C-H···N weak hydrogen bonds and π-π stacking interactions. [, ]
- 4-Amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ): This derivative has been investigated using FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations. [] These methods provided insights into the vibrational, structural, and electronic properties of AMTQ. []
Q2: How do structural modifications of 8-(trifluoromethyl)quinoline impact its biological activity?
A2: Research on PSI-697 (a C-2 benzyl substituted quinoline salicylic acid-based P-selectin inhibitor) showed limited oral bioavailability. [] Modifications at the alpha position of the C-2 benzyl side chain and the carboxylic A-ring of the quinoline led to the discovery of PSI-421. [] This structurally modified compound exhibited improved aqueous solubility and pharmacokinetic properties compared to PSI-697. []
Q3: Are there any computational studies on 8-(trifluoromethyl)quinoline derivatives?
A3: Yes, DFT calculations using the B3LYP functional with cc-pVDZ, cc-pVTZ, and cc-pVQZ basis sets were employed to investigate the spectroscopic, structural, and electronic properties of AMTQ. [] These calculations were used to interpret FT-IR and FT-Raman spectra, providing a comprehensive understanding of the molecule's vibrational and structural characteristics. []
Q4: What are the potential applications of 8-(trifluoromethyl)quinoline derivatives in materials science?
A4: While the provided abstracts focus on biological applications, the structural features of 8-(trifluoromethyl)quinoline derivatives, particularly their potential for π-π stacking [, ], suggest possible uses in materials science. Further research is needed to explore these applications.
Q5: What analytical techniques are used to characterize 8-(trifluoromethyl)quinoline and its derivatives?
A5: Several analytical techniques have been employed to characterize these compounds:
- Spectroscopy: FT-IR, FT-Raman, and NMR spectroscopy have been used to elucidate the structural and electronic properties of 8-(trifluoromethyl)quinoline derivatives. []
- Crystallography: X-ray crystallography has provided detailed insights into the molecular structure and crystal packing of these compounds, revealing important intermolecular interactions. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)






